N-(2-Chloroethyl)-3,5-dinitrobenzamide
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Overview
Description
N-(2-Chloroethyl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloroethyl group and two nitro groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,5-dinitrobenzamide typically involves the nitration of benzamide followed by the introduction of the chloroethyl group. One common method is as follows:
Nitration of Benzamide: Benzamide is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.
Introduction of Chloroethyl Group: The dinitrobenzamide is then reacted with 2-chloroethylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent chloroethylation processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-3,5-dinitrobenzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or ethers.
Reduction: Formation of N-(2-Aminoethyl)-3,5-dinitrobenzamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
N-(2-Chloroethyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-3,5-dinitrobenzamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The nitro groups may also contribute to its biological activity through redox reactions and the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds also contain a chloroethyl group and are known for their anticancer activity.
Carmustine (BCNU): A well-known N-(2-Chloroethyl)-N-nitrosourea used in chemotherapy.
Lomustine: Another N-(2-Chloroethyl)-N-nitrosourea with similar applications.
Uniqueness
N-(2-Chloroethyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a chloroethyl group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
80649-12-3 |
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Molecular Formula |
C9H8ClN3O5 |
Molecular Weight |
273.63 g/mol |
IUPAC Name |
N-(2-chloroethyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C9H8ClN3O5/c10-1-2-11-9(14)6-3-7(12(15)16)5-8(4-6)13(17)18/h3-5H,1-2H2,(H,11,14) |
InChI Key |
CNHVMMWHKHPCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCCl |
Origin of Product |
United States |
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